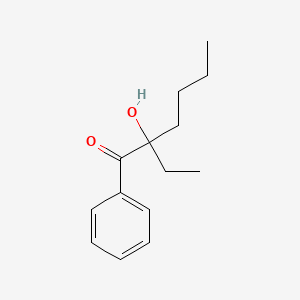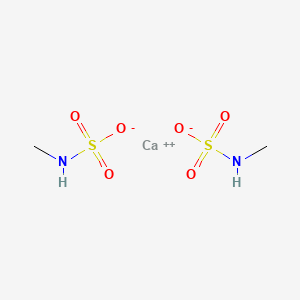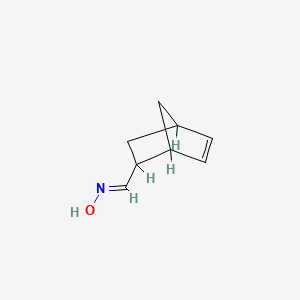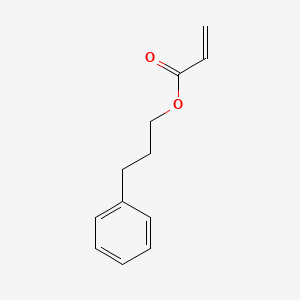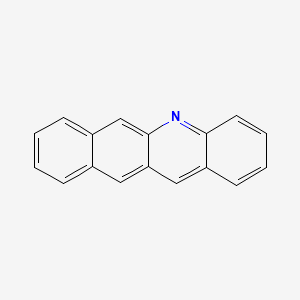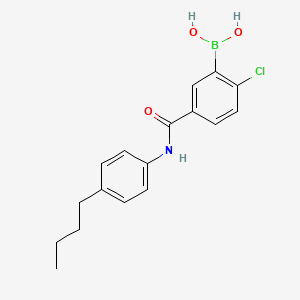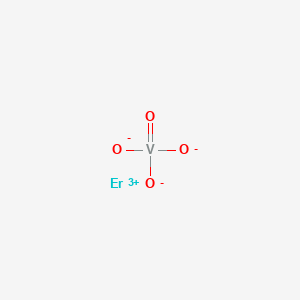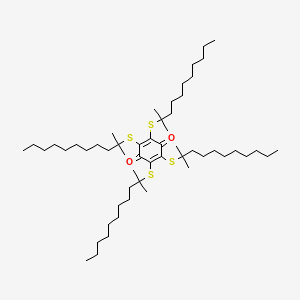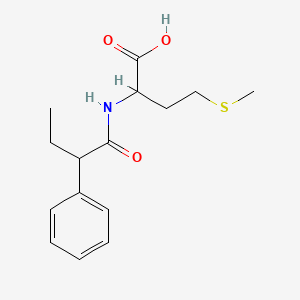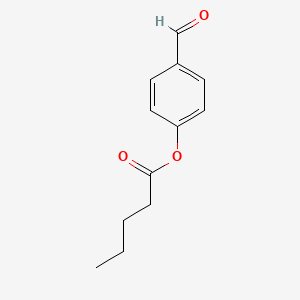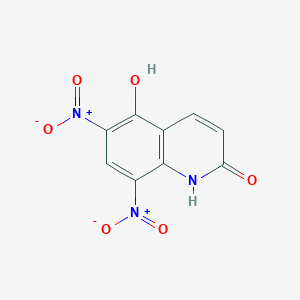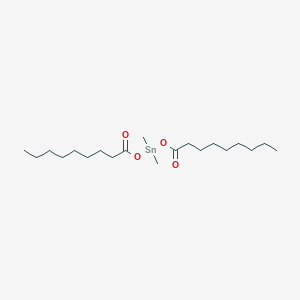
Dimethylbis(nonanoyloxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylbis(nonanoyloxy)stannane is an organotin compound with the molecular formula C20H40O4Sn. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethylbis(nonanoyloxy)stannane typically involves the reaction of dimethyltin dichloride with nonanoic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylbis(nonanoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The nonanoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include tin oxides, reduced tin compounds, and substituted organotin compounds, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Dimethylbis(nonanoyloxy)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of various industrial products, including coatings, plastics, and adhesives
Mécanisme D'action
The mechanism of action of dimethylbis(nonanoyloxy)stannane involves its interaction with molecular targets and pathways in biological systems. It can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dibutyltin maleate
- Dibutylbis(stearoyloxy)stannane
Uniqueness
Dimethylbis(nonanoyloxy)stannane is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with biological systems sets it apart from other similar compounds .
Propriétés
Numéro CAS |
85702-86-9 |
|---|---|
Formule moléculaire |
C20H40O4Sn |
Poids moléculaire |
463.2 g/mol |
Nom IUPAC |
[dimethyl(nonanoyloxy)stannyl] nonanoate |
InChI |
InChI=1S/2C9H18O2.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9(10)11;;;/h2*2-8H2,1H3,(H,10,11);2*1H3;/q;;;;+2/p-2 |
Clé InChI |
DPSIFYQDSWBZKZ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCC(=O)O[Sn](C)(C)OC(=O)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


